3-Bromopyrazolo[1,5-a]pyrazin-4-amine
CAS No.:
Cat. No.: VC18187182
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN4 |
|---|---|
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 3-bromopyrazolo[1,5-a]pyrazin-4-amine |
| Standard InChI | InChI=1S/C6H5BrN4/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H,(H2,8,9) |
| Standard InChI Key | ABLKNZAQOZOUIF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(C=N2)Br)C(=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrazine system, where the pyrazole ring (positions 1-5) shares two adjacent atoms with the pyrazine ring (positions a, 1-5). Bromine occupies the 3-position of the fused system, while the 4-position contains a primary amine group. This arrangement creates three reactive centers:
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Electrophilic bromine at C3 for substitution reactions
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Nucleophilic amine at C4 for acylation/alkylation
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π-deficient aromatic system for charge-transfer interactions
Spectral Characterization
Key spectral data from mass spectrometry and NMR:
| Technique | Characteristic Signal | Interpretation |
|---|---|---|
| MS (EI) | m/z 213.03 [M]+ | Molecular ion peak matches C6H5BrN4 |
| 1H NMR | δ 8.21 (s, 1H, H2) | Pyrazine proton |
| δ 6.88 (s, 2H, NH2) | Amine protons | |
| 13C NMR | δ 148.5 (C3-Br) | Brominated carbon |
Data adapted from synthetic studies.
Synthetic Methodologies
Direct Bromination Approaches
The most efficient route involves regioselective bromination of pyrazolo[1,5-a]pyrazin-4-amine precursors using N-bromosuccinimide (NBS) in dichloromethane at 0°C (78% yield). Critical parameters:
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Strict temperature control prevents di-bromination byproducts
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Use of radical inhibitors (e.g., BHT) enhances selectivity
Multi-Step Synthesis from Pyrazole Derivatives
Alternative pathway via pyrazole intermediates:
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Condensation of 3-aminopyrazole with glyoxal yields pyrazolo[1,5-a]pyrazine core
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Bromination using POBr3 in acetonitrile (65% yield)
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Amine protection/deprotection sequences optimize final purity
| Reaction Type | Conditions | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-aryl amine libraries |
These transformations enable rapid diversification of the core structure .
| Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| JAK2 | 18.7 | 35× vs. JAK1 |
| FLT3 | 9.2 | 120× vs. KIT |
| CDK9 | 42.1 | 8× vs. CDK2 |
Mechanistic studies indicate competitive ATP-binding site inhibition.
Antiproliferative Effects
The compound demonstrates dose-dependent cytotoxicity in hematologic malignancies:
| Cell Line | Origin | GI50 (μM) |
|---|---|---|
| HL-60 | Acute myeloid leukemia | 1.2 |
| Jurkat | T-cell leukemia | 0.9 |
| K562 | Chronic myeloid leukemia | 2.1 |
Apoptosis induction correlates with PARP cleavage and caspase-3 activation.
| Condition | Degradation Rate | Major Degradants |
|---|---|---|
| Aqueous pH 7.4 | <5% over 24h | Deaminated product (3-bromo-) |
| Light exposure | 12%/day | Ring-opened bromohydrins |
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